

SBP-7455: A Comparative Analysis of Kinase Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

SBP-7455 is a potent, orally active, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation.[1][2][3] Developed as a next-generation inhibitor, **SBP-7455** demonstrates improved potency and drug-like properties compared to its predecessor, SBI-0206965.[4][5] This guide provides a comparative analysis of the cross-reactivity of **SBP-7455** with other kinases, based on available experimental data.

Potency against Primary Targets: ULK1 and ULK2

SBP-7455 exhibits high potency against its primary targets, ULK1 and ULK2. The half-maximal inhibitory concentrations (IC50) have been determined using in vitro biochemical assays.

Kinase	IC50 (nM)	Assay
ULK1	13	ADP-Glo[1][6]
ULK2	476	ADP-Glo[1][6]
ULK1	236	NanoBRET[7]

Cross-Reactivity with Other Kinases

While a comprehensive kinome-wide selectivity profile for **SBP-7455** is not publicly available, studies indicate a higher degree of selectivity for **SBP-7455** compared to the first-generation



inhibitor, SBI-0206965.

One notable off-target kinase for the predecessor compound, SBI-0206965, is Focal Adhesion Kinase (FAK). Research on **SBP-7455** has shown that it exhibits reduced inhibition of FAK, particularly at higher concentrations, suggesting an improved selectivity profile.[8]

Further detailed screening of **SBP-7455** against a broad panel of kinases would be necessary to fully elucidate its cross-reactivity profile.

Signaling Pathway and Experimental Workflow

The primary signaling pathway targeted by **SBP-7455** is the autophagy initiation pathway, which is regulated by the ULK1/2 complex.

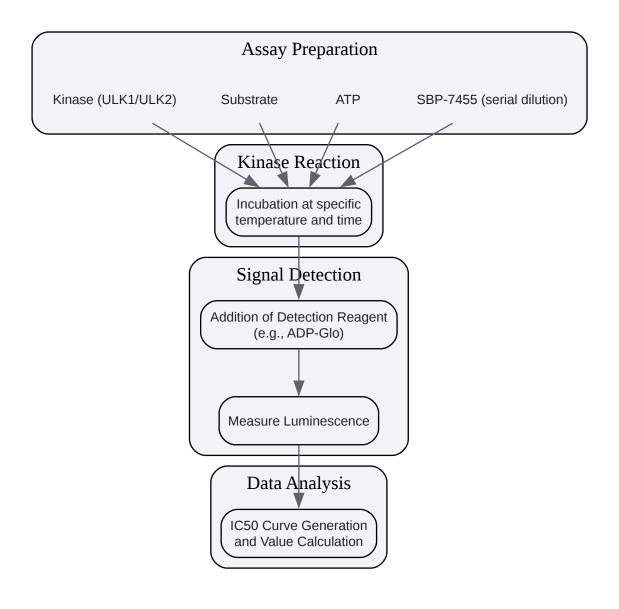


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Caption: SBP-7455 inhibits the ULK1/ULK2 complex in the autophagy pathway.

A common experimental workflow to determine the inhibitory activity of compounds like **SBP-7455** involves a kinase assay followed by data analysis.





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Caption: General workflow for determining kinase inhibitor potency using an in vitro assay.

Experimental Protocols

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay used to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.

 Kinase Reaction: The kinase, its substrate, ATP, and the test compound (SBP-7455) are incubated together in the reaction buffer.



- ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce light.
- Signal Measurement: The luminescence is measured using a plate reader, where the light signal is proportional to the ADP concentration and, therefore, the kinase activity.

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay measures the apparent affinity of a test compound for a kinase target in live cells.

- Cell Preparation: Cells are transiently transfected with a plasmid expressing the kinase of interest fused to NanoLuc® luciferase.
- Tracer and Inhibitor Addition: A cell-permeable fluorescent energy transfer probe (tracer) that binds to the kinase is added, along with the test compound (SBP-7455).
- BRET Measurement: The NanoBRET[™] substrate is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured. The inhibitor competes with the tracer for binding to the kinase, resulting in a decrease in the BRET signal.
- Data Analysis: The IC50 value is determined by measuring the ability of the test compound to displace the tracer.

Conclusion

SBP-7455 is a highly potent dual inhibitor of ULK1 and ULK2. While comprehensive data on its cross-reactivity with a wide range of kinases is not yet publicly available, initial findings suggest an improved selectivity profile over its predecessor, SBI-0206965, with notably less inhibition of FAK. Further kinome-wide screening will be crucial to fully characterize the selectivity of **SBP-7455** and its potential for off-target effects. The experimental protocols described provide a basis for the continued investigation and comparison of **SBP-7455**'s activity against other kinases.



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